2-(6-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
2-(6-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that features a bromopyridine moiety attached to a thiazolidine-1,1-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 6-bromopyridine-2-carboxylic acid with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine-1,1-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and diabetes .
Medicine
In medicine, this compound has shown promise as a therapeutic agent. Its potential anti-inflammatory and anti-cancer properties are being explored in preclinical studies .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile
- (6-Bromopyridin-2-yl)methanamine
- (6-Bromopyridin-2-yl)methanol
Uniqueness
Compared to similar compounds, 2-(6-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione stands out due to its unique thiazolidine-1,1-dione ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H9BrN2O2S |
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Molecular Weight |
277.14 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C8H9BrN2O2S/c9-7-3-1-4-8(10-7)11-5-2-6-14(11,12)13/h1,3-4H,2,5-6H2 |
InChI Key |
NKUIHISONYTCRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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